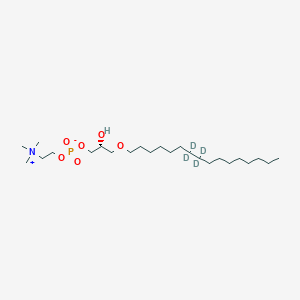

Lyso-PAF C-16-d4

Description

Properties

Molecular Formula |

C24H52NO6P |

|---|---|

Molecular Weight |

485.7 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1/i12D2,13D2 |

InChI Key |

VLBPIWYTPAXCFJ-OAJQLNMKSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lyso-PAF C-16-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is a deuterated analog of Lyso-PAF C-16, a biologically significant lysophospholipid. Its primary and critical application in the scientific research and drug development landscape is as an internal standard for the precise quantification of its non-deuterated counterpart, Lyso-PAF C-16, and platelet-activating factor (PAF) C-16 in various biological matrices.[1][2][3] The use of stable isotope-labeled internal standards, such as Lyso-PAF C-16-d4, is the gold standard in mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility of results.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and detailed methodologies for its application in quantitative analysis. It is intended to serve as a valuable resource for researchers in lipidomics, signal transduction, and drug discovery.

Chemical Properties and Data

This compound is structurally identical to endogenous Lyso-PAF C-16, with the exception of four deuterium atoms incorporated into the hexadecyl chain.[1][2] This mass difference allows for its differentiation from the endogenous analyte by a mass spectrometer, without significantly altering its chemical and physical properties.

| Property | Value | Reference |

| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |

| Synonyms | Lyso-Platelet-activating Factor C-16-d4 | |

| CAS Number | 201216-37-7 | |

| Molecular Formula | C24H48D4NO6P | |

| Molecular Weight | 485.7 g/mol | |

| Purity | ≥99% deuterated forms (d1-d4) | |

| Formulation | A solution in ethanol | |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml |

Biological Role of Lyso-PAF

Lyso-PAF is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. In the remodeling pathway, PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH) to form the biologically less active Lyso-PAF. Conversely, Lyso-PAF can be acetylated by the enzyme lyso-PAF acetyltransferase (lyso-PAF AT) to produce PAF.

While historically considered an inactive metabolite, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival. Specifically, Lyso-PAF has been shown to promote the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key upstream kinase of the MEK-ERK pathway. This newfound function of Lyso-PAF highlights its importance in cellular signaling and its potential as a therapeutic target.

Signaling Pathway of Intracellular Lyso-PAF in RAS-RAF1 Activation

Experimental Protocols

The accurate quantification of Lyso-PAF C-16 in biological samples is crucial for understanding its physiological and pathological roles. The use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is suitable for the extraction of lipids, including Lyso-PAF, from plasma samples.

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add a known amount of this compound (e.g., 10 ng) in ethanol. Evaporate the solvent under a gentle stream of nitrogen.

-

Sample Addition: Add 100 µL of plasma to the tube containing the dried internal standard.

-

Lipid Extraction:

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

-

Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying and Reconstitution:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol or acetonitrile:isopropanol (1:1, v/v).

-

LC-MS/MS Quantification of Lyso-PAF C-16

This section outlines a general procedure for the analysis of Lyso-PAF C-16 using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B for column re-equilibration.

-

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lyso-PAF C-16 | 482.4 | 184.1 | 35 |

| This compound | 486.4 | 184.1 | 35 |

-

Note: The precursor ion for Lyso-PAF C-16 corresponds to its [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies should be optimized for the specific instrument.

Experimental Workflow for Quantification

Data Presentation and Interpretation

The quantification of Lyso-PAF C-16 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard (this compound). A calibration curve should be constructed using known concentrations of a Lyso-PAF C-16 standard, also spiked with the same amount of the internal standard.

Example Calibration Curve Data:

| Lyso-PAF C-16 Conc. (ng/mL) | Peak Area (Lyso-PAF C-16) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 5,000 | 1,000,000 | 0.005 |

| 0.5 | 25,000 | 1,000,000 | 0.025 |

| 1 | 50,000 | 1,000,000 | 0.050 |

| 5 | 250,000 | 1,000,000 | 0.250 |

| 10 | 500,000 | 1,000,000 | 0.500 |

| 50 | 2,500,000 | 1,000,000 | 2.500 |

| 100 | 5,000,000 | 1,000,000 | 5.000 |

The concentration of Lyso-PAF C-16 in an unknown sample is then determined by interpolating its peak area ratio from the linear regression of the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lyso-PAF C-16 in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to obtain reliable data for investigating the multifaceted roles of Lyso-PAF in health and disease. The emerging understanding of Lyso-PAF's involvement in intracellular signaling pathways further underscores the importance of robust analytical methods for its study. This guide provides a foundational understanding and practical methodologies to aid researchers in the effective application of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Lyso-PAF C-16-d4: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a deuterated analog of the biologically important lipid mediator, Lyso-PAF C-16. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its critical role as an internal standard in the quantification of Platelet-Activating Factor (PAF).

Chemical Structure and Properties

This compound is a synthetic, deuterated version of Lyso-PAF C-16, a naturally occurring lysophospholipid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, PAF C-16.

Chemical Name: 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine

Synonyms: Lyso-Platelet-activating Factor C-16-d4

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 201216-37-7 |

| Molecular Formula | C₂₄H₄₈D₄NO₆P |

| Formula Weight | 485.7 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Formulation | A solution in ethanol |

| Storage Temperature | -20°C |

Biological Significance and Role in Signaling

Lyso-PAF C-16 is the immediate precursor in the "remodeling pathway" of PAF biosynthesis, a critical pathway for the production of PAF in response to inflammatory stimuli.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.

The remodeling pathway is a two-step process. First, an acyl group at the sn-2 position of a membrane-bound alkyl-acyl-glycerophosphocholine is hydrolyzed by phospholipase A₂ (PLA₂) to yield Lyso-PAF. In the second step, Lyso-PAF is acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. This compound, while primarily used as an analytical standard, can be metabolized by these enzymes and thus can be used in studies of the PAF remodeling pathway.

Below is a diagram illustrating the PAF remodeling pathway.

Caption: The PAF Remodeling Pathway.

Experimental Protocols: Quantification of PAF C-16 using this compound

This compound is primarily utilized as an internal standard for the accurate quantification of PAF C-16 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for this application.

Materials and Reagents

-

This compound solution in ethanol (e.g., 100 µg/mL)

-

PAF C-16 standard

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Chloroform

-

Internal standard working solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.

-

Calibration standards: Prepare a series of PAF C-16 standards in methanol at concentrations ranging from 0.1 to 100 ng/mL.

Sample Preparation: Lipid Extraction

The following is a modified Bligh-Dyer method for lipid extraction from plasma samples:

-

To 100 µL of plasma, add 10 µL of the 10 ng/mL this compound internal standard working solution.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.

-

Add 125 µL of chloroform. Vortex for 1 minute.

-

Add 125 µL of water. Vortex for 1 minute.

-

Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) into a clean tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: 30-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-30% B

-

12.1-15 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1

-

This compound (Internal Standard): Precursor ion (m/z) 488.4 → Product ion (m/z) 184.1

-

-

Data Analysis

Quantify the amount of PAF C-16 in the sample by calculating the peak area ratio of the analyte (PAF C-16) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of PAF C-16 in the biological sample is then determined from this calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for PAF C-16 quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of PAF C-16 in complex biological matrices. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for LC-MS/MS applications. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers investigating the role of PAF in health and disease. This guide provides a foundational resource for the effective application of this compound in scientific research.

References

A Deep Dive into Lyso-PAF C-16 and its Deuterated Counterpart, Lyso-PAF C-16-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and its deuterated analog, Lyso-PAF C-16-d4. This document details their core physicochemical properties, their roles in biochemical pathways, and their applications in research, with a focus on quantitative analysis and enzymatic assays.

Core Concepts and Comparative Data

Lyso-PAF C-16 is a biologically significant lysophospholipid that serves as the immediate precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). It is generated through the action of phospholipase A2 on membrane phospholipids. The deuterated form, this compound, incorporates four deuterium atoms on the hexadecyl chain. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative studies, where it is predominantly used as an internal standard.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

| Property | Lyso-PAF C-16 | This compound |

| Molecular Formula | C₂₄H₅₂NO₆P | C₂₄H₄₈D₄NO₆P |

| Molecular Weight | 481.65 g/mol | 485.7 g/mol |

| Exact Mass | 481.3532 | 485.3783 |

| Purity | >99% | ≥99% deuterated forms (d₁-d₄) |

| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) |

Application in Quantitative Analysis

This compound is the preferred internal standard for the accurate quantification of endogenous Lyso-PAF C-16 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic the analyte, ensuring similar extraction efficiency and ionization response, thereby correcting for sample loss and matrix effects during analysis.

Experimental Protocols

Quantification of Lyso-PAF C-16 by LC-MS/MS using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of Lyso-PAF C-16 in a biological matrix.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Methanol

-

Chloroform

-

Water

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add a known amount of this compound solution.

-

Lipid Extraction: Perform a Bligh-Dyer extraction by adding 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Lyso-PAF C-16 and this compound.

-

-

Data Analysis: Quantify the amount of Lyso-PAF C-16 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LPCAT1 Enzyme Activity Assay

This protocol measures the activity of Lysophosphatidylcholine Acyltransferase 1 (LPCAT1), an enzyme that utilizes Lyso-PAF as a substrate. Both Lyso-PAF C-16 and this compound can be used as substrates in this assay.[1]

Materials:

-

Source of LPCAT1 enzyme (e.g., cell lysate from LPCAT1-expressing cells)

-

Lyso-PAF C-16 or this compound

-

[¹⁴C]oleoyl-CoA (radiolabeled acyl donor)

-

Reaction buffer (50 mM Tris·HCl, pH 7.5, 0.1% Triton X-100, 20 mM EDTA)

-

Chloroform/Methanol/NH₄OH (40:10:1) for TLC

-

TLC plates

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 100 µg of cell homogenate, 200 µM of Lyso-PAF C-16 or this compound, and 20 µM of [¹⁴C]oleoyl-CoA in the reaction buffer to a final volume of 100 µL.[1]

-

Incubation: Incubate the reaction mixture at room temperature for 10 minutes.[1]

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer).

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a chloroform/methanol/NH₄OH (40:10:1) solvent system to separate the radiolabeled product (alkyl-PC) from the unreacted substrates.[1]

-

Detection and Quantification: Expose the TLC plate to a phosphorimager screen to detect the radiolabeled alkyl-PC. Quantify the radioactivity of the product spot to determine the enzyme activity.

Signaling Pathways and Biological Roles

Lyso-PAF C-16 is primarily known as the precursor in the biosynthesis of PAF via the "remodeling pathway." However, emerging evidence suggests that Lyso-PAF C-16 may also possess biological activities independent of its conversion to PAF.

PAF Biosynthesis - The Remodeling Pathway

The remodeling pathway is the primary route for PAF synthesis in response to inflammatory stimuli. It involves two key enzymatic steps.

Caption: The remodeling pathway of PAF biosynthesis from membrane phospholipids.

Lyso-PAF Signaling Independent of PAF

Recent studies have indicated that Lyso-PAF may have signaling roles that are not dependent on its conversion to PAF. One such proposed pathway involves the activation of RAF1, a key component of the MAPK/ERK signaling cascade.

Caption: A proposed intracellular signaling pathway initiated by Lyso-PAF.[2]

Experimental Workflow Diagrams

LC-MS/MS Quantification Workflow

The following diagram illustrates the key steps in the quantitative analysis of Lyso-PAF C-16.

References

A Technical Guide to the Synthesis and Origin of Lyso-PAF C-16-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a critical tool in lipid research. The document details its metabolic origin, proposes a plausible synthetic pathway, and outlines its role in biological signaling. Furthermore, it includes detailed experimental protocols for its quantification and summarizes relevant quantitative data from scientific literature, presented in accessible tables and workflows.

Introduction: Understanding Lyso-PAF and its Deuterated Analog

Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid that serves as both a precursor and an inactive metabolite of the potent inflammatory mediator, Platelet-Activating Factor (PAF). While historically considered biologically inert, recent evidence suggests Lyso-PAF possesses its own intracellular signaling functions. The C-16 isoform (Lyso-PAF C-16) is a common endogenous species.

This compound is a synthetically produced, stable isotope-labeled version of Lyso-PAF C-16. It contains four deuterium atoms on the hexadecyl (C-16) alkyl chain.[1][2] This mass shift makes it an ideal internal standard for precise and accurate quantification of endogenous Lyso-PAF C-16 in complex biological samples using mass spectrometry (MS)-based techniques.[1] Its formal name is 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine.[2]

Origin of Lyso-PAF C-16

Metabolic Origin

The primary origin of Lyso-PAF C-16 in biological systems is through the "remodeling pathway," which is the main route for PAF synthesis in response to inflammatory stimuli.[3] This pathway involves two key enzymatic steps:

-

Formation of Lyso-PAF: Phospholipase A₂ (PLA₂) acts on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), cleaving the acyl group at the sn-2 position to yield Lyso-PAF.

-

Conversion to PAF: The newly formed Lyso-PAF is then rapidly acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to produce the biologically active PAF.

Alternatively, Lyso-PAF can be formed through the degradation of PAF. The enzyme PAF acetylhydrolase (PAF-AH) catalyzes the removal of the acetyl group from PAF, converting it back to the inactive Lyso-PAF. A CoA-independent transacylase can also generate Lyso-PAF from 1-O-hexadecyl-2-acyl-glycerophosphocholine.

Figure 1: The PAF Remodeling Pathway.

Synthetic Origin of this compound

This compound is not of biological origin; it is a synthetic compound created in a laboratory for research purposes. While specific manufacturing protocols are proprietary, a plausible synthetic route can be conceptualized based on established principles of organic and lipid chemistry. The key challenge is the precise introduction of four deuterium atoms at the 7 and 8 positions of the 16-carbon alkyl chain.

A likely strategy involves:

-

Synthesis of a Deuterated Precursor: Creation of a deuterated 1-bromohexadecane, for example, by reducing a ketone precursor with a deuterated reducing agent, followed by bromination.

-

Ether Linkage Formation: Coupling the deuterated alkyl bromide with a protected chiral glycerol backbone, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, to form the sn-1 ether linkage.

-

Deprotection and Phosphocholine Addition: Removal of the protecting groups from the glycerol backbone and subsequent reaction with a phosphocholine headgroup donor to complete the molecule.

-

Purification: Final purification of the product using chromatographic techniques to ensure high purity (typically ≥99% deuterated forms).

Figure 2: Plausible Synthetic Workflow for this compound.

Physicochemical and Analytical Data

All quantitative data for the this compound standard are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 201216-37-7 | |

| Molecular Formula | C₂₄H₄₈D₄NO₆P | |

| Molecular Weight | 485.7 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Formulation | A solution in ethanol | |

| Synonyms | Lyso-Platelet-activating Factor C-16-d4, 1-O-hexadecyl-(7,7,8,8-d₄)-sn-glyceryl-3-phosphorylcholine |

Biological Role and Signaling Pathways

While PAF signals extracellularly through a specific G-protein coupled receptor (PAFR), Lyso-PAF has recently been shown to have novel intracellular signaling functions, challenging its classification as merely an inactive metabolite.

Canonical PAF Signaling

Activation of the PAFR by PAF initiates a signaling cascade through Gq proteins, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which mediate a variety of cellular responses including inflammation, platelet aggregation, and smooth muscle contraction.

Intracellular Lyso-PAF Signaling

Emerging research has identified an intracellular role for Lyso-PAF. It can bind to the catalytic domain of p21-activated kinase 2 (PAK2), promoting its activation. Activated PAK2, in turn, contributes to the phosphorylation and activation of RAF1, a key component of the RAS-RAF-MEK-ERK signaling pathway that is crucial for cell proliferation. This suggests that the enzyme PLA2G7, which produces Lyso-PAF, acts as an important intracellular signaling node in certain cellular contexts, such as in NRAS-mutant melanoma cells.

Figure 3: Intracellular Signaling Pathway of Lyso-PAF.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Lyso-PAF C-16. Below are generalized protocols for its application.

Protocol: Quantification of Lyso-PAF by LC-MS/MS

This protocol describes the extraction and analysis of Lyso-PAF from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Methanol Extraction Method) a. To a 1.5 mL microcentrifuge tube, add 1 mL of methanol. b. Spike the methanol with a known amount of this compound internal standard (e.g., 100 pmol). c. Add 2-10 µL of plasma or serum to the methanol-internal standard mixture. d. Vortex the mixture vigorously for 1 minute. e. Incubate on ice for 10 minutes to allow for protein precipitation. f. Centrifuge at 10,000 x g for 5 minutes at room temperature. g. Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

2. LC-MS/MS Analysis a. Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with an additive like ammonium hydroxide to improve ionization. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous Lyso-PAF C-16 and the this compound internal standard.

- Lyso-PAF C-16 Transition: (e.g., m/z 482.4 → 184.1)

- This compound Transition: (e.g., m/z 486.4 → 184.1) c. Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the absolute concentration by comparing this ratio to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.

// Nodes

sample [label="Biological Sample\n(e.g., Plasma)"];

spike [label="Spike with\nthis compound (IS)"];

extract [label="Methanol Extraction\n& Protein Precipitation"];

centrifuge [label="Centrifugation"];

supernatant [label="Collect Supernatant"];

lc [label="LC Separation\n(Reverse Phase)"];

ms [label="MS/MS Detection\n(MRM Mode)"];

quant [label="Quantification\n(Peak Area Ratio)"];

// Edges

sample -> spike;

spike -> extract;

extract -> centrifuge;

centrifuge -> supernatant;

supernatant -> lc;

lc -> ms;

ms -> quant;

}

Figure 4: Experimental Workflow for LC-MS/MS Quantification.

Quantitative Data from Literature

The following tables summarize reported concentrations of Lyso-PAF in various biological contexts, demonstrating its relevance in pathophysiology.

Table 1: Lyso-PAF Levels in Stimulated Rabbit Leukocytes

| Condition | Lyso-PAF Level (pmol / 10⁶ cells) |

| Unstimulated Cells | 3.76 |

| Stimulated (10 min with 2 µM A23187) | 6.39 (1.7-fold increase) |

Table 2: Lyso-PAF Isoform Concentrations in Human Nasal Tissue

| Tissue Type | Lyso-PAF C16 Concentration | Lyso-PAF C18 Concentration |

| Nasal Polyps (Asthmatic Patients) | Significantly higher vs. controls | Significantly higher vs. controls |

| Healthy Nasal Mucosa (Controls) | Baseline | Baseline |

| Note: Specific concentrations were not provided in the abstract, but a significant increase was reported. |

Conclusion

This compound is an indispensable synthetic tool for lipidomics and clinical research. Its origin as a stable isotope-labeled internal standard allows for the precise measurement of its endogenous counterpart, Lyso-PAF C-16. Understanding the metabolic pathways that generate Lyso-PAF, coupled with emerging evidence of its distinct signaling roles, highlights the importance of accurate quantification. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the complex roles of Lyso-PAF in health and disease.

References

Lyso-PAF C16-d4 as a Lipid Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lyso-platelet-activating factor C16-d4 (Lyso-PAF C16-d4) as an internal standard for the quantification of Lyso-PAF C16. This document details its chemical and physical properties, provides exemplary experimental protocols for its use in lipidomics, and illustrates its role in relevant biological signaling pathways.

Introduction to Lyso-PAF C16-d4

Lyso-PAF C16-d4 is a deuterated form of Lyso-platelet-activating factor C16, a biologically important lysophospholipid. It contains four deuterium atoms on the hexadecyl chain, which imparts a mass shift that allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry. This key characteristic makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of Lyso-PAF C16 in complex biological matrices.[1][2][3][4]

Stable isotope-labeled compounds, such as deuterated lipids, are considered the gold standard for internal standards in quantitative mass spectrometry-based lipidomics.[5] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. The use of Lyso-PAF C16-d4 minimizes the variability inherent in analytical procedures, leading to more reliable and reproducible results.

Data Presentation: Properties and Analytical Parameters

The following tables summarize the key properties of Lyso-PAF C16-d4 and typical analytical parameters for its use in quantitative lipid analysis.

Table 1: Chemical and Physical Properties of Lyso-PAF C16-d4

| Property | Value | Reference |

| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |

| CAS Number | 201216-37-7 | |

| Molecular Formula | C₂₄H₄₈D₄NO₆P | |

| Formula Weight | 485.7 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Formulation | A solution in ethanol | |

| Storage | -20°C | |

| Stability | ≥ 2 years | |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml |

Table 2: Exemplary LC-MS/MS Parameters for Lyso-PAF C16 and Lyso-PAF C16-d4

| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |

| Lyso-PAF C16 | 482.4 | 184.1 | 35 |

| Lyso-PAF C16-d4 | 486.4 | 184.1 | 35 |

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions being used. The fragment ion at m/z 184 corresponds to the phosphocholine head group.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of Lyso-PAF C16 from biological samples using Lyso-PAF C16-d4 as an internal standard.

Lipid Extraction from Plasma (Bligh & Dyer Method)

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) in ethanol.

-

Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex for another minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transitions specified in Table 2.

-

Dwell Time: 100 ms per transition.

-

-

Data Analysis:

-

Integrate the peak areas for both Lyso-PAF C16 and Lyso-PAF C16-d4.

-

Calculate the ratio of the peak area of Lyso-PAF C16 to the peak area of Lyso-PAF C16-d4.

-

Quantify the amount of Lyso-PAF C16 in the sample by comparing the area ratio to a standard curve prepared with known amounts of Lyso-PAF C16 and a fixed amount of Lyso-PAF C16-d4.

-

Signaling Pathways and Biological Context

Lyso-PAF is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory and allergic responses. The primary route for the production of PAF in response to inflammatory stimuli is the remodeling pathway.

The PAF Remodeling Pathway

Caption: The PAF Remodeling Pathway.

In this pathway, membrane phospholipids, specifically 1-O-alkyl-2-acyl-glycerophosphocholine, are hydrolyzed by phospholipase A₂ (PLA₂) to produce Lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine acyltransferase (LPCAT) enzymes to form the biologically active PAF. Conversely, PAF can be inactivated by PAF acetylhydrolase (PAF-AH) through deacetylation, which converts it back to Lyso-PAF.

Experimental Workflow for Lipidomic Analysis

Caption: Lipidomic Analysis Workflow.

This diagram illustrates the general workflow for the quantitative analysis of Lyso-PAF C16 in a biological sample. The process begins with the addition of the deuterated internal standard to the sample, followed by lipid extraction, analysis by LC-MS/MS, and subsequent data processing to determine the concentration of the endogenous analyte.

Conclusion

Lyso-PAF C16-d4 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantitative analysis of Lyso-PAF C16, a key player in various physiological and pathological processes. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of Lyso-PAF C16-d4 in experimental workflows, ultimately contributing to a deeper understanding of lipid signaling in health and disease.

References

The Core Metabolism of Lyso-PAF C-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways governing Lyso-PAF C-16 (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine), a key intermediate in the synthesis and degradation of the potent inflammatory mediator, Platelet-Activating Factor (PAF) C-16. Understanding the intricate enzymatic control of Lyso-PAF C-16 is critical for developing novel therapeutic strategies targeting a range of inflammatory diseases, including asthma, sepsis, and autoimmune disorders.

Metabolic Pathways of Lyso-PAF C-16

The cellular concentration of Lyso-PAF C-16 is tightly regulated by a dynamic interplay between its synthesis and degradation, primarily through the "remodeling" and "de novo" pathways of PAF metabolism.

1.1. Synthesis of Lyso-PAF C-16 (The Remodeling Pathway)

Under inflammatory conditions, the remodeling pathway is the primary route for PAF synthesis, with Lyso-PAF C-16 as an essential intermediate.[1] This pathway is initiated by the hydrolysis of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), by the action of phospholipase A2 (PLA2). This enzymatic step releases an acyl group (often arachidonic acid) from the sn-2 position, yielding Lyso-PAF C-16.

1.2. Conversion of Lyso-PAF C-16 to PAF C-16

Lyso-PAF C-16 is subsequently acetylated at the sn-2 position by the enzyme Lyso-PAF acetyltransferase (LPCAT), utilizing acetyl-CoA as the acetyl group donor, to form the biologically active PAF C-16.[2] Two key isoforms of this enzyme have been identified:

-

LPCAT1: This isoform is constitutively expressed and is crucial for physiological processes, such as the production of lung surfactant.[2]

-

LPCAT2: In contrast, LPCAT2 is an inducible enzyme, primarily found in inflammatory cells, and its expression and activity are upregulated in response to inflammatory stimuli.[2][3]

1.3. Degradation of PAF C-16 to Lyso-PAF C-16

The potent signaling of PAF C-16 is rapidly terminated by its hydrolysis back to the inactive Lyso-PAF C-16. This reaction is catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). These enzymes remove the acetyl group from the sn-2 position of PAF C-16. There are intracellular and extracellular (plasma) forms of PAF-AH.

1.4. Acylation of Lyso-PAF C-16

In addition to its role as a precursor to PAF C-16, Lyso-PAF C-16 can be acylated with a long-chain fatty acid at the sn-2 position to reform 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, thereby being reincorporated into cellular membranes. This reaction is also catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).

Quantitative Data on Lyso-PAF C-16 and Related Enzymes

The following tables summarize key quantitative data related to the metabolism of Lyso-PAF C-16.

Table 1: Cellular and Plasma Concentrations of Lyso-PAF

| Biological Sample | Species | Condition | Concentration | Citation |

| Human Neutrophils | Human | Resting | ~300 pg / 10^6 cells | |

| Human Neutrophils | Human | Stimulated (A23187) | 2-3 fold increase | |

| Human Plasma | Human | Healthy (12-40 years) | ~100-200 ng/mL | |

| Human Plasma | Human | Healthy (40-65 years, male) | 169 ± 47 ng/mL | |

| Human Plasma | Human | Healthy (40-65 years, female) | 120 ± 30 ng/mL | |

| Human Plasma | Human | Acute Severe Illness | 33 ± 15 ng/mL | |

| Monocyte-derived macrophages | Human | Stimulated with opsonized zymosan (OPZ) and 16:0 lyso-PAF | 0.9-1.7 pmol PAF/µg DNA |

Table 2: Kinetic Parameters of Enzymes Involved in Lyso-PAF C-16 Metabolism

| Enzyme | Substrate(s) | Km | Vmax / Activity | Source Organism/Cell | Citation |

| LPCAT2 | Acetyl-CoA | Increased by TSI-01 inhibitor | - | Human (transfected CHO-S-PAFR cells) | |

| LPCAT2 | Lyso-PAF | Unchanged by TSI-01 inhibitor | - | Human (transfected CHO-S-PAFR cells) | |

| PAF Acetylhydrolase (Plasma) | [3H-acetyl]PAF (80 µM) | - | 29.7 ± 1.0 nmol/min/ml | Human | |

| Acetyltransferase | Lyso-PAF | - | 83-240 pmol PAF formed/min/mg DNA | Human macrophages and foam cells |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Lyso-PAF C-16 metabolism.

3.1. Lipid Extraction from Cells and Plasma for Lyso-PAF C-16 Analysis

A simplified and efficient methanol-based extraction method is commonly employed.

-

For Plasma/Serum:

-

To 2 µL of plasma or serum, add 1 mL of methanol containing an appropriate internal standard (e.g., 100 pmol of 12:0 LPC).

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at room temperature.

-

The supernatant can be directly used for LC-MS/MS analysis.

-

-

For Cell Pellets:

-

Resuspend a cell pellet (e.g., from 1 x 106 cells) in 50 µL of water.

-

Add 450 µL of methanol containing internal standards (e.g., 10 pmol of 14:0 LPA, 100 pmol 12:0 LPC).

-

Vortex and centrifuge at 10,000 x g for 5 minutes at room temperature.

-

The supernatant is collected for analysis.

-

3.2. Quantification of Lyso-PAF C-16 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-PAF C-16.

-

Chromatography: Reverse-phase chromatography is typically used to separate Lyso-PAF from other lipid species.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Lyso-PAF C-16 is selected, and a specific product ion is monitored. A common transition for phosphocholine-containing lipids is the precursor ion to the m/z 184 product ion, which corresponds to the phosphocholine head group.

3.3. Lyso-PAF Acetyltransferase (LPCAT) Activity Assay

This assay measures the conversion of Lyso-PAF to PAF.

-

Reaction Mixture:

-

100 mM Tris-HCl, pH 7.4

-

1 µM CaCl2

-

0.015% Tween-20

-

5 µM d4-lyso-PAF (substrate)

-

1 mM acetyl-CoA (substrate)

-

0.5 µg of microsomal protein fraction (enzyme source)

-

-

Procedure:

-

Combine the reaction components in a total volume of 100 µL.

-

Incubate at 37°C for 5-10 minutes.

-

Stop the reaction by adding 300 µL of methanol containing an internal standard (e.g., 17:0 LPC).

-

Analyze the formation of the product (d4-PAF) by LC-MS/MS.

-

3.4. PAF Acetylhydrolase (PAF-AH) Activity Assay

This assay measures the hydrolysis of PAF to Lyso-PAF. A radiometric assay is a sensitive method.

-

Substrate Preparation:

-

Mix 400 nmol of PAF with 4.5 µCi of 1-O-Hexadecyl [3H-acetyl]PAF.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend in buffer and sonicate.

-

-

Assay Procedure:

-

Prepare a 100-fold dilution of plasma/serum in HEPES buffer or PBS, pH 7.2.

-

Mix 10 µL of the diluted sample with 40 µL of 0.1 mM [3H-acetyl]PAF in a microcentrifuge tube at 4°C.

-

Incubate the mixture for 30 minutes at 37°C in a water bath.

-

Separate the product ([3H]acetate) from the substrate using a reversed-phase column.

-

Quantify the radioactivity of the product using a liquid scintillation counter.

-

Visualizations of Metabolic Pathways and Workflows

4.1. Metabolic Pathways of Lyso-PAF C-16

Caption: Metabolic pathways of Lyso-PAF C-16 synthesis and degradation.

4.2. Experimental Workflow for Lyso-PAF C-16 Quantification

Caption: Workflow for Lyso-PAF C-16 quantification.

4.3. Logical Relationship of Key Enzymes in PAF Metabolism

Caption: Key enzymes in PAF metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Lyso-PAF in Platelet-Activating Factor Signaling: Precursor and Putative Modulator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The bioactivity of PAF is tightly regulated by its synthesis and degradation. Central to this regulation is 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF. Traditionally viewed as a mere inactive precursor and metabolite of PAF, emerging evidence suggests that Lyso-PAF may possess its own distinct biological functions, acting as a modulator of the very signaling pathways it helps to initiate. This technical guide provides an in-depth exploration of the role of Lyso-PAF in PAF signaling, detailing its metabolic pathways, its controversial and evolving role as a signaling molecule, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical nexus in lipid signaling.

Introduction

The platelet-activating factor (PAF) signaling cascade is a critical component of the innate immune and inflammatory responses[1]. PAF, a potent phospholipid activator, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on various cell types, including platelets, neutrophils, monocytes, and endothelial cells[2][3]. The synthesis of PAF is not a constitutive process; rather, it is rapidly produced in response to specific stimuli[4]. This on-demand synthesis underscores the importance of its immediate precursor, Lyso-PAF.

Lyso-PAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) is generated from membrane phospholipids and serves as the direct substrate for the synthesis of PAF[5]. For many years, Lyso-PAF was considered biologically inert, its significance confined to its role in the "remodeling pathway" of PAF synthesis and as a product of PAF degradation. However, a growing body of literature now challenges this dogma, suggesting that Lyso-PAF may have intrinsic signaling capabilities, in some cases opposing the pro-inflammatory actions of PAF. Furthermore, recent discoveries have pointed towards an unexpected intracellular signaling function for Lyso-PAF, independent of the classical PAF receptor.

This guide will dissect the multifaceted role of Lyso-PAF, beginning with its central position in PAF metabolism, followed by an examination of its potential as a signaling molecule in its own right. We will present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to provide a thorough resource for the scientific community.

The Metabolic Crossroads: Lyso-PAF in PAF Synthesis and Degradation

The concentration of PAF is exquisitely controlled by the balanced activities of synthetic and catabolic enzymes. Lyso-PAF is at the heart of this metabolic regulation, participating in both the formation and inactivation of PAF through the remodeling pathway.

The Remodeling Pathway of PAF Synthesis

The primary route for PAF production in response to inflammatory stimuli is the remodeling pathway. This two-step process begins with the hydrolysis of membrane ether-linked phospholipids, such as alkyl-acyl-glycerophosphocholine, by phospholipase A2 (PLA2). This reaction releases an arachidonic acid molecule from the sn-2 position, yielding Lyso-PAF.

The subsequent and rate-limiting step is the acetylation of Lyso-PAF at the sn-2 hydroxyl group by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT). This conversion is critical for the biological activity of PAF, as the acetyl group is essential for its potent signaling capabilities.

Two key enzymes with lyso-PAF acetyltransferase activity have been identified:

-

LPCAT1: This isoform is constitutively expressed, notably in the lungs, where it is involved in the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant. While it can synthesize PAF, its primary role appears to be in maintaining normal physiological functions.

-

LPCAT2: In contrast, LPCAT2 is the inducible isoform predominantly found in inflammatory cells. Its expression and activity are upregulated by inflammatory stimuli, positioning it as the key enzyme responsible for the rapid biosynthesis of PAF during an inflammatory response.

PAF Degradation: The Return to Lyso-PAF

The potent bioactivity of PAF necessitates a rapid and efficient mechanism for its inactivation. This is primarily achieved by a family of enzymes known as PAF acetylhydrolases (PAF-AHs). These enzymes catalyze the hydrolysis of the acetyl group from the sn-2 position of PAF, converting it back to the biologically inactive Lyso-PAF. This deacetylation step effectively terminates PAF signaling.

The continuous cycle of PAF synthesis from Lyso-PAF and its subsequent degradation back to Lyso-PAF highlights the pivotal role of this molecule in controlling the intensity and duration of PAF-mediated responses.

Quantitative Data on Lyso-PAF and Related Molecules

A quantitative understanding of the components of the PAF signaling pathway is crucial for contextualizing experimental findings and for the development of therapeutic interventions. The following tables summarize key quantitative data related to enzyme kinetics, receptor binding, and physiological concentrations.

| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |

| LPCAT2 (human) | Acetyl-CoA | Markedly increased by TSI-01 inhibitor | Slightly decreased by TSI-01 | CHO-S-PAFR cells overexpressing hLPCAT2 | |

| LPCAT2 (human) | Lyso-PAF | Unchanged by TSI-01 inhibitor | - | CHO-S-PAFR cells overexpressing hLPCAT2 |

Table 1: Enzyme Kinetics of LPCAT2. This table presents the kinetic parameters of LPCAT2, a key enzyme in the conversion of Lyso-PAF to PAF. The data illustrates the competitive inhibition of the enzyme by the inhibitor TSI-01 with respect to acetyl-CoA.

| Receptor | Ligand | Kd | Cell/Tissue Type | Reference |

| PAF Receptor | [3H]PAF | 0.55 nM | Human Neutrophils | |

| PAF Receptor | [3H]PAF | 2.3 nM | Human Eosinophils | |

| PAF Receptor | [3H]PAF | 4.74 nM | Rat Peritoneal Polymorphonuclear Leukocytes | |

| PAF Receptor | [3H]PAF | 0.61 nM | Rat Peritoneal Polymorphonuclear Leukocyte Membranes | |

| PAF Receptor | [3H]PAF | 0.077 nM | Canine T Lymphocytes |

Table 2: PAF Receptor Binding Affinities. This table summarizes the equilibrium dissociation constants (Kd) for the binding of PAF to its receptor in various cell types and species, indicating a high-affinity interaction.

| Analyte | Concentration | Sample Type | Condition | Reference |

| Lyso-PAF | ~300 pg/10^6 cells | Human Neutrophils | Unstimulated | |

| Lyso-PAF | 2-3 fold increase | Human Neutrophils | Stimulated with A23187 | |

| Lyso-PAF | 3.76 pmol/10^6 cells | Rabbit Leukocytes | Unstimulated | |

| Lyso-PAF | 1.7-fold increase | Rabbit Leukocytes | Stimulated with A23187 | |

| PAF | 2.27 pmol/10^6 cells | Rabbit Leukocytes | Unstimulated | |

| PAF | ~17-fold increase | Rabbit Leukocytes | Stimulated with A23187 | |

| Lyso-PAF | 2.5 µg/g wet tissue | Rat Brain (Hypothalamus) | - | |

| Lyso-PAF | 0.7 µg/g wet tissue | Rat Brain (Cortex) | - | |

| PAF | Undetectable | Rat Brain (Hypothalamus) | - | |

| PAF | 0-16 ng/g wet tissue | Rat Brain (Cortex) | - |

Table 3: Physiological and Pathological Concentrations of Lyso-PAF and PAF. This table provides an overview of the measured concentrations of Lyso-PAF and PAF in different biological samples under both basal and stimulated conditions, highlighting the dynamic changes in their levels.

Signaling Pathways

The signaling functions related to Lyso-PAF can be categorized into three distinct pathways: the classical PAF receptor-mediated pathway initiated by its conversion to PAF, a proposed direct signaling role for Lyso-PAF that opposes PAF's actions, and a novel intracellular signaling cascade.

The Canonical PAF Signaling Pathway

Upon its synthesis from Lyso-PAF, PAF binds to its G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The PAF receptor is coupled to various G-proteins, including Gq, Gi, and G12/13.

The Opposing Signaling Pathway of Lyso-PAF

Contradicting its long-held status as an inactive metabolite, some studies have demonstrated that Lyso-PAF can exert biological effects that are distinct from and often opposite to those of PAF. A key mechanism proposed for this activity is the elevation of intracellular cyclic adenosine monophosphate (cAMP). This effect is independent of the PAF receptor.

Intracellular Signaling of Lyso-PAF: The RAF1 Activation Pathway

Recent groundbreaking research has uncovered a novel intracellular signaling role for Lyso-PAF, completely independent of cell surface receptors. This pathway involves the intracellular enzyme Phospholipase A2, group VII (PLA2G7), which converts PAF to Lyso-PAF. The resulting intracellular Lyso-PAF then contributes to the activation of the RAF1 kinase, a key component of the MAPK/ERK signaling cascade.

Experimental Protocols

The investigation of Lyso-PAF's role in signaling requires a variety of specialized biochemical and cell-based assays. This section provides detailed methodologies for key experiments cited in the literature.

Quantification of Lyso-PAF and PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of Lyso-PAF and PAF in biological samples.

Protocol:

-

Sample Preparation:

-

For cell samples (e.g., monocytes, neutrophils), wash cells with ice-cold Hanks' Balanced Salt Solution (HBSS) and resuspend to a concentration of 1x10^6 cells/mL.

-

For plasma samples, use directly.

-

Add an internal standard, such as deuterated PAF ([d4] 16:0 PAF), to the sample.

-

-

Lipid Extraction:

-

Perform a modified Bligh-Dyer extraction by adding methanol and chloroform to the sample.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

-

Sample Concentration and Reconstitution:

-

Dry the chloroform extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., ammonium acetate in mobile phase A) for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Employ a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

-

Utilize an electrospray ionization (ESI) source, often in negative ion mode to differentiate PAF from isobaric lysophosphatidylcholine (lyso-PC).

-

Perform selected reaction monitoring (SRM) to detect specific parent-to-fragment ion transitions for each analyte and the internal standard. For example, monitor the transition for the phosphocholine headgroup fragment at m/z 184 for PAF, and use the fragment at m/z 104 to distinguish it from lyso-PC.

-

LPCAT Acetyltransferase Activity Assay

This assay measures the activity of LPCAT enzymes by quantifying the conversion of Lyso-PAF to PAF.

Protocol:

-

Enzyme Source Preparation:

-

Prepare microsomal fractions from cells or tissues of interest, or use purified recombinant LPCAT enzymes.

-

-

Reaction Mixture:

-

In a reaction buffer (e.g., Tris-HCl with appropriate cofactors), combine the enzyme source with Lyso-PAF and radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent mixture such as chloroform/methanol.

-

Perform a lipid extraction to separate the lipid products from the aqueous components.

-

-

Product Separation and Quantification:

-

Separate the radiolabeled PAF product from the unreacted substrates using thin-layer chromatography (TLC).

-

Scrape the silica corresponding to the PAF band and quantify the radioactivity using liquid scintillation counting.

-

PAF Acetylhydrolase (PAF-AH) Activity Assay

This assay determines the activity of PAF-AH by measuring the hydrolysis of PAF to Lyso-PAF.

Protocol:

-

Substrate Preparation:

-

Use a radiolabeled PAF substrate, such as 1-O-Hexadecyl [3H-acetyl]PAF, to allow for the detection of the released radiolabeled acetate.

-

Alternatively, a colorimetric substrate like 2-thio PAF can be used, where the release of free thiols is detected with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

-

Enzyme Source:

-

Use plasma, serum, cell lysates, or purified PAF-AH enzyme.

-

-

Reaction and Incubation:

-

Combine the enzyme source with the substrate in an appropriate buffer.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Radiometric Assay: Separate the released [3H]acetate from the unreacted [3H-acetyl]PAF using a separation method like reversed-phase chromatography, and quantify the radioactivity of the acetate fraction.

-

Colorimetric Assay: Add DTNB to the reaction mixture and measure the absorbance at 405-414 nm to quantify the amount of free thiols produced.

-

Intracellular cAMP Measurement Assay

This assay is used to investigate the effect of Lyso-PAF on intracellular cAMP levels.

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., neutrophils, platelets) in appropriate media.

-

Treat the cells with various concentrations of Lyso-PAF or a vehicle control for a defined period. The inclusion of a phosphodiesterase inhibitor (e.g., IBMX) is recommended to prevent cAMP degradation.

-

-

Cell Lysis:

-

Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit or a mild acid like 0.1 M HCl to release intracellular cAMP and inactivate phosphodiesterases.

-

-

cAMP Quantification:

-

Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay). These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific antibody or a cAMP-dependent protein kinase.

-

Neutrophil NADPH Oxidase Activity Assay

This assay measures the production of superoxide by neutrophils, a key function that can be modulated by PAF and Lyso-PAF.

Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

-

Cell Treatment:

-

Pre-incubate the isolated neutrophils with Lyso-PAF, PAF, or a vehicle control for a short period (e.g., 5 minutes).

-

-

Stimulation and Detection:

-

Stimulate the neutrophils with an agonist such as f-Met-Leu-Phe (fMLF) or phorbol myristate acetate (PMA).

-

Measure superoxide production using a chemiluminescence-based method with a probe like luminol or isoluminol, or by the reduction of cytochrome c or nitroblue tetrazolium (NBT).

-

The change in chemiluminescence or absorbance is monitored over time using a plate reader or luminometer.

-

Platelet Aggregation Assay

This assay assesses the ability of Lyso-PAF to modulate platelet aggregation induced by other agonists.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect fresh whole blood in an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to obtain PRP.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, which measures the increase in light transmission as platelets aggregate.

-

Pre-treat the PRP with different concentrations of Lyso-PAF or a vehicle control for a few minutes.

-

Induce platelet aggregation by adding an agonist such as thrombin or ADP.

-

Record the change in light transmission over time to generate aggregation curves.

-

RAF1 Kinase Activity Assay

This assay is used to determine the effect of intracellular Lyso-PAF on the activity of RAF1 kinase.

Protocol:

-

Cell Lysate Preparation:

-

Culture and treat cells as required (e.g., with or without knockdown of PLA2G7).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation of RAF1:

-

Incubate the cell lysates with an antibody specific for RAF1 to immunoprecipitate the kinase.

-

-

In Vitro Kinase Assay:

-

Wash the immunoprecipitated RAF1 to remove non-specific proteins.

-

Resuspend the RAF1-antibody-bead complex in a kinase assay buffer containing ATP and a substrate for RAF1, such as recombinant, purified MEK1.

-

-

Detection of Substrate Phosphorylation:

-

After incubation, stop the kinase reaction.

-

Analyze the phosphorylation of the substrate (e.g., MEK1) by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is indicative of RAF1 kinase activity.

-

Conclusion and Future Directions

The role of Lyso-PAF in platelet-activating factor signaling is far more complex than initially appreciated. While its function as the immediate precursor to PAF is well-established and fundamentally important, the evidence for its own signaling capabilities is compelling and continues to grow. The opposing effects of Lyso-PAF on neutrophil and platelet activation via a cAMP-dependent pathway suggest a sophisticated feedback mechanism to temper the potent pro-inflammatory actions of PAF. Moreover, the discovery of an intracellular signaling pathway where Lyso-PAF activates RAF1 opens up entirely new avenues of research into the regulation of cell proliferation and cancer biology.

For researchers and drug development professionals, this dual functionality of Lyso-PAF presents both challenges and opportunities. Targeting the enzymes that interconvert PAF and Lyso-PAF, such as LPCAT2 and PAF-AH, remains a promising strategy for modulating inflammatory responses. However, the potential for Lyso-PAF to exert its own biological effects must be carefully considered in the development and evaluation of such therapies.

Future research should focus on several key areas:

-

Identification of the Lyso-PAF Receptor: The putative receptor responsible for the cAMP-mediated effects of Lyso-PAF remains to be identified. Its discovery would be a major breakthrough in understanding the full scope of Lyso-PAF's signaling capabilities.

-

Elucidation of the Intracellular Lyso-PAF Pathway: Further investigation is needed to fully characterize the mechanism by which intracellular Lyso-PAF activates PAK2 and RAF1 and to explore the broader implications of this pathway in different cell types and disease states.

-

In Vivo Validation: Many of the novel functions of Lyso-PAF have been demonstrated in vitro. In vivo studies are crucial to confirm the physiological and pathological relevance of these findings.

-

Therapeutic Targeting: A deeper understanding of the distinct roles of Lyso-PAF and PAF may lead to the development of more selective and effective therapies for a range of inflammatory and proliferative disorders.

References

- 1. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Discovery and History of Lyso-PAF Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to Lyso-Platelet-Activating Factor (Lyso-PAF). Initially identified as the inactive precursor and metabolite of the potent inflammatory mediator Platelet-Activating Factor (PAF), Lyso-PAF has emerged as a molecule with its own distinct biological activities and signaling pathways. This document details the biochemical pathways governing its synthesis and degradation, summarizes key experimental protocols for its study, and presents its known physiological and pathological roles. Quantitative data on Lyso-PAF levels in various biological contexts are tabulated for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted lysophospholipid.

Discovery and History

The story of Lyso-PAF is intrinsically linked to the discovery of Platelet-Activating Factor (PAF). In the early 1970s, researchers identified a potent bioactive lipid released from basophils that could induce platelet aggregation and anaphylaxis[1]. This molecule was subsequently named Platelet-Activating Factor. The elucidation of PAF's structure as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was a landmark achievement that opened the door to understanding its metabolism.

Lyso-PAF, or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, was identified as the immediate precursor in the "remodeling" pathway of PAF synthesis and the primary, biologically inactive metabolite upon PAF degradation[2][3]. The enzymes responsible for this metabolic cycle, namely Phospholipase A2 (PLA2), Lyso-PAF Acetyltransferase (Lyso-PAF AT), and PAF Acetylhydrolase (PAF-AH), became central to the study of PAF-mediated inflammation. For a significant period, Lyso-PAF was largely considered an inert byproduct. However, subsequent research has challenged this view, revealing that Lyso-PAF can exert biological effects independent of its conversion to PAF, suggesting a more complex regulatory role in cellular signaling[1][2].

Biochemical Pathways

The cellular concentration of Lyso-PAF is tightly regulated by a series of enzymatic reactions that constitute the remodeling pathway of PAF metabolism.

Synthesis of Lyso-PAF

Lyso-PAF is primarily generated through the action of Phospholipase A2 (PLA2) on membrane ether phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. PLA2 hydrolyzes the acyl group at the sn-2 position, releasing Lyso-PAF and a fatty acid, often arachidonic acid, which is a precursor for eicosanoids.

Conversion to and from PAF

Lyso-PAF sits at a crucial metabolic crossroads. It can be acetylated to form the highly active PAF by Lyso-PAF Acetyltransferase (Lyso-PAF AT) , using acetyl-CoA as the acetyl donor. Conversely, PAF is inactivated by PAF Acetylhydrolase (PAF-AH) , which removes the acetyl group from the sn-2 position, regenerating Lyso-PAF. This cyclical process allows for the rapid production and inactivation of PAF in response to cellular stimuli.

Biological Functions of Lyso-PAF

While initially deemed inactive, accumulating evidence suggests that Lyso-PAF possesses intrinsic biological activities.

Opposing Effects to PAF

In neutrophils, Lyso-PAF has been shown to have effects that oppose those of PAF. While PAF potentiates neutrophil NADPH oxidase activation, Lyso-PAF inhibits this function in a dose-dependent manner. This inhibitory effect is independent of the PAF receptor and is mediated through an increase in intracellular cAMP levels. Similarly, Lyso-PAF can inhibit thrombin-induced platelet aggregation, again by elevating intracellular cAMP.

Intracellular Signaling

Recent studies have unveiled a role for intracellular Lyso-PAF in signaling pathways. In melanoma cells expressing mutant NRAS, intracellular PLA2G7 generates Lyso-PAF, which then contributes to the activation of the RAF1-MEK-ERK pathway, promoting cell proliferation. This occurs through the binding of Lyso-PAF to p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1.

Role in Disease

The involvement of Lyso-PAF in various pathological conditions is an expanding area of research.

Inflammation

Given its position in the PAF metabolic pathway, Lyso-PAF levels can be indicative of inflammatory processes. In chronic rhinosinusitis with nasal polyps (CRSwNP), particularly in patients with asthma, the concentrations of Lyso-PAF isoforms (C16, C18, and C18:1) are significantly higher in nasal polyp tissues compared to healthy nasal mucosa. This suggests a role for the PAF/PAFR system, including its precursor Lyso-PAF, in the pathophysiology of this inflammatory condition.

Cancer

As mentioned earlier, Lyso-PAF has been implicated in promoting the proliferation of melanoma cells with NRAS mutations through the RAF1-MEK-ERK pathway. This highlights a potential therapeutic target for this specific cancer subtype. The role of Lyso-PAF in other cancers is an active area of investigation.

Neurological and Lysosomal Storage Disorders

Recent studies have identified Lyso-PAFs as secondary storage compounds in several lysosomal storage diseases (LSDs), including Niemann-Pick disease type C1 (NPC1), GM1 gangliosidosis, and Tay-Sachs disease. Elevated Lyso-PAF levels correlate with the accumulation of primary storage substances, suggesting their potential as biomarkers for disease progression and therapeutic efficacy.

Quantitative Data

The concentration of Lyso-PAF varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data.

Table 1: Lyso-PAF Isoform Concentrations in Human Nasal Tissues (ng/g of tissue)

| Tissue Type | Lyso-PAF C16 | Lyso-PAF C18 | Lyso-PAF C18:1 |

| Healthy Nasal Mucosa | Lower Concentrations | Lower Concentrations | Lower Concentrations |

| Nasal Polyps (CRSwNP) | Higher Concentrations | Higher Concentrations | Higher Concentrations |

| Nasal Polyps (CRSwNP with Asthma) | Significantly Higher Concentrations | Significantly Higher Concentrations | Significantly Higher Concentrations |

Data adapted from a study on chronic rhinosinusitis with nasal polyps. Absolute values were not provided in the abstract.

Table 2: Lyso-PAF Levels in Human Plasma and Cells

| Sample Type | Condition | Lyso-PAF Concentration | Reference |

| Human Neutrophils | Unstimulated | ~300 pg/10^6 cells | |

| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase | |

| Human Plasma | Normal Males (40-65 years) | 102 - 253 ng/mL | |

| Human Plasma | Normal Females (40-65 years) | 74 - 174 ng/mL | |

| Human Plasma | Severely Ill Patients | 33 ± 15 ng/mL | |

| Human Bone Marrow Plasma | Healthy Volunteers | 594 ± 67 ng/mL | |

| Human Blood Plasma | Healthy Volunteers | 1448 ± 99 ng/mL |

Experimental Protocols

The study of Lyso-PAF and its metabolizing enzymes involves a range of biochemical assays.

PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric)

This assay measures the release of [³H]acetate from [³H-acetyl]PAF.

-

Substrate Preparation: Mix [³H-acetyl]PAF with unlabeled PAF to the desired specific activity and concentration. Evaporate the solvent under nitrogen and resuspend in buffer (e.g., 0.1 M HEPES or PBS, pH 7.2) by sonication.

-

Sample Preparation: Dilute plasma or serum samples in the assay buffer.

-

Reaction: Incubate the diluted sample with the [³H-acetyl]PAF substrate at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 10 M acetic acid).

-

Separation: Separate the product ([³H]acetate) from the unreacted substrate using a C18 solid-phase extraction column. The [³H]acetate will be in the eluate.

-

Quantification: Measure the radioactivity of the eluate using liquid scintillation counting.

Lyso-PAF Acetyltransferase (Lyso-PAF AT) Activity Assay

This assay measures the incorporation of [³H]acetyl-CoA into Lyso-PAF to form [³H]PAF.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), BSA, Lyso-PAF, and the cell or tissue fraction to be assayed.

-

Initiation: Start the reaction by adding [³H]acetyl-CoA.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate proteins and larger lipids.

-

Separation: Centrifuge to pellet the precipitate. The unreacted [³H]acetyl-CoA remains in the supernatant.

-

Washing: Wash the pellet to remove any remaining free [³H]acetyl-CoA.

-

Quantification: Resuspend the pellet and measure the incorporated radioactivity by liquid scintillation counting.

Quantitative Analysis of Lyso-PAF by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Lyso-PAF isoforms.

Conclusion

Lyso-PAF has evolved from being considered a mere inactive precursor of PAF to a bioactive lipid with distinct signaling properties and pathological relevance. Its role in inflammation, cancer, and neurological disorders underscores the importance of further research into its metabolism and mechanisms of action. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the therapeutic potential of targeting Lyso-PAF and its associated pathways. The continued investigation of this once-overlooked molecule promises to unveil new insights into cellular signaling and disease pathogenesis.

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine) by cultured rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Lyso-PAF C-16 by LC-MS Using Lyso-PAF C-16-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction